molecular formula C10H11BrO3 B158300 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine CAS No. 1710-62-9

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B158300
CAS No.: 1710-62-9
M. Wt: 259.1 g/mol
InChI Key: IHXJWHBJQFUJBZ-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromoethoxy group attached to a dihydrobenzodioxine ring

Scientific Research Applications

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research, including:

Safety and Hazards

“5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various derivatives, which suggests that it may interact with a wide range of biological targets .

Mode of Action

Bromoethoxy groups are often used in organic synthesis due to their ability to undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of pigments for two-photon excited fluorescence microscopy , indicating that they may influence pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The compound’s bromoethoxy group suggests it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Similar compounds have been used in the synthesis of pigments for two-photon excited fluorescence microscopy , suggesting that they may have applications in cellular imaging.

Action Environment

The action, efficacy, and stability of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, its stability could be influenced by exposure to light or oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 1,4-bis(2-bromoethoxy)benzene with 1,4-dimethoxybenzene. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetone, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, and solvents like acetone or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield ethers or other substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJWHBJQFUJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370801
Record name 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710-62-9
Record name 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features and intermolecular interactions observed in 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine?

A1: this compound exhibits a distinct molecular structure and engages in specific intermolecular interactions. The research paper highlights that the compound displays normal interatomic distances and angles. [] Notably, it forms weak intermolecular C-H...O and C-H...π contacts, with attractive energies ranging from 1.17 to 2.30 kJ mol-1. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. Specifically, C-H...O hydrogen bonds create C(3) and C(4) motifs, which further assemble into a two-dimensional R(3)(4)(12) net structure. Interestingly, no face-to-face stacking interactions are observed in the crystal structure. [] This information provides valuable insights into the solid-state arrangement and potential physicochemical properties of the compound.

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